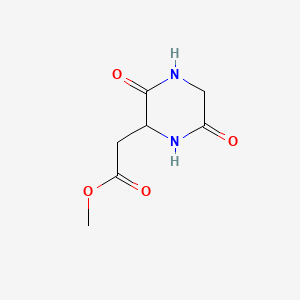

Methyl 2-(3,6-dioxopiperazin-2-yl)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(3,6-dioxopiperazin-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O4/c1-13-6(11)2-4-7(12)8-3-5(10)9-4/h4H,2-3H2,1H3,(H,8,12)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNJRVMKCXNKPKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1C(=O)NCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies and Chemical Transformations of Methyl 2 3,6 Dioxopiperazin 2 Yl Acetate

De Novo Synthetic Strategies for the Dioxopiperazine Core and its Methyl Ester Derivative

The construction of the piperazine-2,5-dione ring and its derivatives is a fundamental objective in organic synthesis, primarily achieved through the cyclization of amino acid precursors.

Amino Acid Precursor-Based Cyclization Approaches (e.g., Dieckmann analogous cyclization)

The most common method for creating 2,5-diketopiperazines involves the cyclization of dipeptides. wikipedia.org Often, dipeptides that have an ester at the terminal end will cyclize spontaneously. wikipedia.org The self-condensation of amino acids or their esters upon heating is a direct route to forming the dioxopiperazine ring. nih.gov However, challenges such as racemization can occur during these processes. wikipedia.orgnih.gov

A key strategy for forming substituted piperazine-2,5-diones is the Dieckmann cyclization. researchgate.netcore.ac.uk This intramolecular condensation reaction involves the cyclization of a diester or related compound in the presence of a base. For instance, a Dieckmann-like cyclization can be performed on substructures of the type CH(2)-N(R)C(O)CH(2)N(R')CO(2)Ph, where the terminal methylene group attacks the carbonyl of the phenyl carbamate unit. researchgate.net In a Dieckmann analogous cyclization of methyl (3,6-dioxopiperazin-2-yl)propionate, the primary cyclization product was successfully trapped with chlorotrimethylsilane. researchgate.net This approach, which utilizes the trapping of an intermediate anion of a hemiketal, has proven effective for synthesizing bicyclic systems. researchgate.net

The mechanism of dioxopiperazine formation from a peptide chain involves the nucleophilic attack of the N-terminal amine on the carbonyl carbon between the second and third amino acid residues. nih.govacs.org This intramolecular reaction leads to the cleavage of the peptide bond and the formation of the cyclic dipeptide. nih.govacs.org

Multi-step Synthetic Sequences Incorporating Esterification of the Acetate (B1210297) Side Chain

Multi-step syntheses allow for the controlled construction of complex dioxopiperazine derivatives. An example of incorporating the methyl ester side chain can be seen in the synthesis of dehydrogliotoxin. nih.gov In this process, a benzoic acid derivative was coupled to a dioxopiperazine, and the resulting compound was then treated with diazomethane to yield the corresponding methyl ester. nih.gov Another general method involves the cyclization of N-amide alkylated dipeptide methyl esters, which, followed by alkylation, furnishes tetrasubstituted 2,5-diketopiperazines in good yields. researchgate.net These multi-step approaches provide the flexibility to introduce various functional groups, including the methyl acetate side chain, onto the core dioxopiperazine structure.

Stereoselective Synthesis of Methyl 2-(3,6-dioxopiperazin-2-yl)acetate and Related Isomers

Controlling the stereochemistry during synthesis is crucial, as different isomers can exhibit varied biological activities. The stereoselectivity of a Dieckmann analogous cyclization has been studied, with X-ray crystal structure analysis confirming the (S)-configuration of the newly formed chiral center. researchgate.net This stereochemical outcome is attributed to the formation of a stable lithium chelate that directs the cyclization towards a specific bicyclic product. researchgate.net

The synthesis of various diastereomers of natural dioxopiperazine products has been achieved, which in some cases has helped to confirm or revise the structures of the natural isolates. acs.org During the dimerization of amino acids to form the dioxopiperazine ring, the cis-isomer, which is C2-symmetric, often forms first. nih.gov Over time, epimerization of the chiral α-proton can lead to the formation of the trans-isomer. nih.gov

Biosynthetic Pathways and Precursors Relevant to this compound

In nature, dioxopiperazines are secondary metabolites produced by a wide array of organisms, particularly fungi and microbes. nih.govresearchgate.net These natural products exhibit remarkable structural diversity, arising from the modification of a basic dioxopiperazine scaffold. nih.gov

Fungal and Microbial Production of Dioxopiperazine Natural Products

Dioxopiperazines are a large class of natural products produced as secondary metabolites by bacteria, fungi, and animals. researchgate.net Fungi are prolific producers of these compounds, with complex structures often derived from simple diketopiperazines made of two amino acids. researchgate.net

Notable examples of dioxopiperazine-containing natural products from fungi include:

Gliotoxin : Isolated from various fungi such as Aspergillus and Penicillium species, Gliocladium, and Candida. nih.gov

Acetylaranotin : Produced by Aspergillus terreus. nih.gov

Sirodesmin PL : A metabolite from the fungus Leptosphaeria maculans. nih.gov

Chetomin : Isolated from Chaetomium cochliodes. nih.gov

These compounds are often part of the epipolythiodioxopiperazine (ETP) family, characterized by a transannular di- or polysulfide bridge across the dioxopiperazine ring. nih.gov The core scaffold is typically built from two amino acids. nih.gov For instance, gliotoxin is derived from L-phenylalanine and L-serine. nih.gov

| Natural Product | Producing Organism(s) | Amino Acid Precursors | Reference |

|---|---|---|---|

| Gliotoxin | Aspergillus fumigatus, Penicillium spp., Gliocladium spp. | L-Phenylalanine, L-Serine | nih.govnih.gov |

| Acetylaranotin | Aspergillus terreus | L-Phenylalanine (x2) | nih.gov |

| Sirodesmin PL | Leptosphaeria maculans | Tyrosine, Serine | nih.gov |

| Chetomin | Chaetomium cochliodes | Tryptophan (x2), Serine (x2) | nih.gov |

| Aspkyncin | Aspergillus aculeatus | L-Kynurenine, N-methyl-L-alanine | nih.gov |

Enzymatic Mechanisms and Genetic Basis of Dioxopiperazine Ring Formation

The biosynthesis of the dioxopiperazine ring is primarily catalyzed by two types of enzymes: nonribosomal peptide synthetases (NRPSs) and cyclodipeptide synthases (CDPSs). wikipedia.orgresearchgate.netresearchgate.net In fungi, NRPSs are the main enzymes responsible for dioxopiperazine biosynthesis. researchgate.netnih.gov

NRPSs are large, multi-domain enzymes that assemble peptides in a stepwise fashion. researchgate.net The formation of the dioxopiperazine scaffold is a key step in the biosynthesis of many complex fungal toxins. nih.gov For example, in gliotoxin biosynthesis, the NRPS enzyme GliP activates and couples L-phenylalanine and L-serine to form the dioxopiperazine core. nih.gov Similarly, the NRPS AtaP is responsible for coupling two molecules of L-phenylalanine to form the dioxopiperazine precursor of acetylaranotin. nih.gov

The genes encoding these biosynthetic enzymes are typically found clustered together in the fungal genome, forming a biosynthetic gene cluster (BGC). nih.gov The gliotoxin BGC in Aspergillus fumigatus, for example, contains 13 genes essential for its production, including the core NRPS gene gliP and a zinc finger transcription factor, gliZ, which co-regulates the genes in the cluster. nih.gov The identification of these gene clusters allows for genome mining approaches to discover novel dioxopiperazine natural products. nih.gov Once the basic dioxopiperazine ring is formed, a variety of "tailoring" enzymes, such as oxidoreductases, methyltransferases, and prenyltransferases, modify the core structure to create the vast diversity of natural products observed. researchgate.net

| Enzyme/Gene | Function | Biosynthetic Pathway | Organism | Reference |

|---|---|---|---|---|

| GliP (NRPS) | Couples L-Phe and L-Ser to form the DKP scaffold | Gliotoxin | Aspergillus fumigatus | nih.gov |

| AtaP (NRPS) | Couples two L-Phe residues to form the DKP scaffold | Acetylaranotin | Aspergillus terreus | nih.gov |

| GliZ (Transcription Factor) | Co-regulates genes in the gliotoxin BGC | Gliotoxin | Aspergillus fumigatus | nih.gov |

| AacA (NRPS) | Condensation and cyclization of L-Kyn and N-methyl-L-alanine | Aspkyncin | Aspergillus aculeatus | nih.gov |

| AacB (Methyltransferase) | Generates N-methyl-L-alanine | Aspkyncin | Aspergillus aculeatus | nih.gov |

Investigation of Metabolic Precursors and Biotransformations (e.g., from acetic acid derivatives)

The biosynthesis of the core 2,5-dioxopiperazine (DKP) scaffold, the fundamental structure of this compound, is a subject of significant interest in understanding its natural origins and potential for biocatalytic synthesis. Cyclic dipeptides, or DKPs, are prevalent in nature and are typically formed from the condensation of two α-amino acids mdpi.com. These reactions can be catalyzed by enzymes such as tRNA-dependent cyclodipeptide synthases (CDPSs) or non-ribosomal peptide synthetases (NRPSs) mdpi.comfrontiersin.org.

While direct biotransformation from acetic acid derivatives to this compound is not extensively documented, the general biosynthetic pathways of DKPs suggest that amino acids are the primary metabolic precursors. The formation of the DKP ring can occur through the cyclization of a linear dipeptide, which in turn is formed from the coupling of two amino acids mdpi.comfrontiersin.org. In some instances, this cyclization can happen spontaneously from dipeptides that have an ester group at one end and an amine at the other mdpi.com.

Research into the enzymatic synthesis of D-amino acids, which can be precursors to DKPs, has identified various enzymes and multi-enzymatic systems for their production mdpi.com. Furthermore, studies on the biosynthesis of modified cyclic dipeptides have shown that tailoring enzymes can introduce a variety of functional groups to the basic DKP scaffold, a process that could potentially lead to the formation of compounds like this compound frontiersin.org. The enzymatic processes involved in the formation of peptidic natural products are a promising area for developing sustainable methods for the synthesis of complex molecules researchgate.net.

Derivatization and Analog Synthesis of this compound

The derivatization of this compound and the synthesis of its analogs are driven by the need to explore structure-activity relationships and develop new compounds with specific properties. These efforts are focused on modifications at the ester moiety, the piperazine (B1678402) ring, and the introduction of conformational constraints through bridged systems.

Modifications at the methyl ester group of this compound can lead to a variety of derivatives with altered physicochemical properties. Standard organic reactions such as hydrolysis, transesterification, and amidation can be employed to achieve these transformations. For instance, hydrolysis of the methyl ester would yield the corresponding carboxylic acid, which can serve as a handle for further functionalization, such as amide bond formation with various amines.

While specific literature on the ester modifications of this exact compound is limited, the general reactivity of esters is well-established. For example, the hydrolysis of a similar furan-containing compound to a dione under acidic conditions highlights the potential for transformations at or near the ester group under specific reaction conditions nih.gov.

The piperazine ring of this compound offers multiple sites for substitution and functionalization, primarily at the nitrogen atoms and the carbon atoms of the ring.

N-Substitution: The nitrogen atoms of the piperazine ring can be readily alkylated or acylated to introduce a wide range of substituents. The synthesis of N-substituted diketopiperazines is a common strategy to create diverse libraries of compounds for biological screening. For example, a facile protocol for synthesizing mono-Boc-protected DKPs has been developed, which allows for subsequent peptide elongation acs.org. The synthesis of potent cytotoxic epidithiodiketopiperazines often involves N-alkylation as a key step to introduce desired side chains acs.org.

C-Substitution: Alkylation at the carbon atoms of the diketopiperazine ring, particularly at the C-3 and C-6 positions, can be achieved through the use of enolates. The diastereoselective synthesis of quaternary α-amino acids from diketopiperazine templates demonstrates the feasibility of sequential enolate alkylations to introduce substituents with a high degree of stereochemical control rsc.org.

A general and efficient method for the synthesis of unsymmetrical 1,3,4,6-tetrasubstituted 2,5-diketopiperazines involves the cyclization of N-amide alkylated dipeptide methyl esters, followed by further alkylation, showcasing the versatility of this scaffold for creating complex molecular architectures.

| Modification Type | Reagents and Conditions | Outcome | Reference |

| N-Alkylation | Lithium hexamethyldisilylamide (LHMDS), Propargyl bromide | Introduction of an alkyne functionality | acs.org |

| Mono-Boc-Protection | Boc₂O, DMAP | Protection of one nitrogen for selective functionalization | acs.org |

| C-Alkylation | Enolate formation followed by alkyl halide addition | Diastereoselective introduction of substituents | rsc.org |

This table provides a summary of general methods for the functionalization of the diketopiperazine ring.

Introducing conformational rigidity into the flexible piperazine ring through the formation of bridged systems is a powerful strategy in medicinal chemistry to enhance binding affinity and selectivity for biological targets.

The synthesis of bicyclic analogs of piperazine has been explored to create compounds with potential anti-inflammatory activity. These syntheses often involve the acylation of methyl-substituted 3,8-diazabicyclo[3.2.1]octanes nih.gov. Furthermore, N-amino derivatives of 3,8-diazabicyclo[3.2.1]octane-2,4-dione have been synthesized as potential pharmacologically active agents documentsdelivered.com.

A significant advancement in this area is the design and synthesis of new bicyclic diketopiperazines that combine the DKP ring with a 10-membered ring, formed via a ring-closing metathesis (RCM) reaction nih.gov. This approach provides a template with both ether and olefinic groups, allowing for further derivatization. The conformational analysis of such bridged systems is crucial for understanding their interaction with biological receptors. Studies on the conformational preferences of 2-substituted piperazines have shown that the axial conformation is often preferred, which can be a key factor in their biological activity nih.gov.

| Bridged System | Synthetic Strategy | Key Features | Reference |

| 3,8-Diazabicyclo[3.2.1]octane | Acylation of methyl derivatives | Potential anti-inflammatory activity | nih.gov |

| Bicyclic DKP with 10-membered ring | Ring-Closing Metathesis (RCM) | Ether and olefinic functionalities for further derivatization | nih.gov |

| Cyclo(L-cystine) | Disulfide bridge formation | Boat conformation of the DKP ring | nih.gov |

This table summarizes different approaches to creating bridged and conformationally constrained analogs of dioxopiperazines.

Iii. Molecular and Cellular Mechanisms of Action of Methyl 2 3,6 Dioxopiperazin 2 Yl Acetate Analogs in Research Models

Molecular Target Identification and Ligand Binding Studies

Identifying the specific molecular targets of dioxopiperazine derivatives is a foundational step in understanding their mechanism of action. This process involves a variety of experimental techniques designed to measure the direct physical interaction between the compound (ligand) and its putative biological receptor, which is often a protein such as a receptor or an enzyme.

In Vitro Receptor Binding Assays for Dioxopiperazine Derivatives

In vitro receptor binding assays are fundamental tools used to characterize the affinity of a ligand for its receptor. nih.gov These assays are typically performed using preparations of isolated cell membranes that are rich in the target receptor or with purified receptors. The general principle involves incubating a known concentration of a radiolabeled ligand with the receptor preparation. nih.govchelatec.com

In competitive binding assays, a constant concentration of the radiolabeled ligand is incubated with the receptor in the presence of varying concentrations of an unlabeled test compound, such as a dioxopiperazine derivative. The ability of the test compound to displace the radiolabeled ligand from the receptor is measured. This data is then used to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the test compound that displaces 50% of the specific binding of the radiolabeled ligand. nih.gov The IC50 value is a key parameter for ranking the relative binding affinities of a series of related compounds for a specific receptor. nih.gov

Another important type of binding assay is the saturation binding experiment. In this setup, increasing concentrations of the radiolabeled ligand are incubated with the receptor preparation to determine the total and non-specific binding. Specific binding is calculated by subtracting the non-specific binding from the total binding. The data from saturation binding experiments are used to determine the equilibrium dissociation constant (Kd), which represents the concentration of the radioligand at which 50% of the receptors are occupied at equilibrium, and the maximum number of binding sites (Bmax). nih.govchelatec.com

Table 1: Key Parameters Determined from In Vitro Receptor Binding Assays

| Parameter | Description | Assay Type | Significance |

| IC50 | The concentration of a competing ligand that displaces 50% of a specific radioligand from its receptor. nih.gov | Competitive Binding | Ranks the relative binding affinities of different ligands. nih.gov |

| Kd | Equilibrium dissociation constant; the concentration of ligand at which half the receptor sites are occupied at equilibrium. nih.gov | Saturation Binding | An inverse measure of binding affinity (a lower Kd indicates higher affinity). nih.gov |

| Bmax | Maximum number of binding sites; represents the total concentration of receptors in the sample. chelatec.com | Saturation Binding | Provides information on the density of the target receptor. chelatec.com |

| Ki | Inhibition constant; the dissociation constant of the enzyme-inhibitor complex. chelatec.com | Competitive Binding | A more absolute measure of binding affinity, derived from the IC50 value. chelatec.com |

Enzyme Inhibition Kinetics and Characterization of Enzyme-Ligand Interactions

When the molecular target of a dioxopiperazine derivative is an enzyme, studies on enzyme inhibition kinetics are performed to characterize the nature of the interaction. These studies measure the rate of the enzymatic reaction in the presence and absence of the inhibitor to determine how the inhibitor affects the enzyme's catalytic activity. americanpeptidesociety.org

Competitive inhibitors are compounds that structurally resemble the enzyme's natural substrate and bind to the active site, thereby preventing the substrate from binding. nih.gov This type of inhibition can be overcome by increasing the substrate concentration. In the presence of a competitive inhibitor, the Michaelis-Menten constant (Km) of the enzyme increases, while the maximum reaction velocity (Vmax) remains unchanged. nih.gov

Non-competitive inhibitors bind to a site on the enzyme other than the active site, known as an allosteric site. This binding event alters the conformation of the enzyme, leading to a decrease in its catalytic efficiency. americanpeptidesociety.org Unlike competitive inhibition, non-competitive inhibition cannot be overcome by increasing the substrate concentration. This type of inhibition is characterized by a decrease in Vmax, while the Km remains unchanged. americanpeptidesociety.org

Uncompetitive inhibition occurs when the inhibitor binds only to the enzyme-substrate (ES) complex. americanpeptidesociety.org This type of inhibition is more common in multi-substrate reactions. In this case, both Vmax and Km are decreased.

The analysis of enzyme kinetics data, often through graphical methods like the Lineweaver-Burk plot, allows for the determination of the mode of inhibition and the calculation of the inhibition constant (Ki), which quantifies the potency of the inhibitor. americanpeptidesociety.org

Table 2: Effects of Different Types of Enzyme Inhibition on Kinetic Parameters

| Inhibition Type | Binds to | Effect on Vmax | Effect on Km |

| Competitive | Enzyme's active site nih.gov | Unchanged nih.gov | Increases nih.gov |

| Non-competitive | Allosteric site americanpeptidesociety.org | Decreases americanpeptidesociety.org | Unchanged americanpeptidesociety.org |

| Uncompetitive | Enzyme-substrate (ES) complex americanpeptidesociety.org | Decreases americanpeptidesociety.org | Decreases americanpeptidesociety.org |

| Mixed | Both free enzyme and ES complex nih.gov | Decreases nih.gov | Varies |

Advanced Protein-Ligand Interaction Methodologies

Beyond traditional binding and kinetic assays, a suite of advanced biophysical techniques is available to provide more detailed insights into protein-ligand interactions. These methods can offer information on the thermodynamics, kinetics, and structural basis of binding.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon the binding of a ligand to a protein. americanpeptidesociety.org This technique allows for the determination of the binding affinity (Ka), binding stoichiometry (n), and the thermodynamic parameters of the interaction, including the change in enthalpy (ΔH) and entropy (ΔS). This provides a complete thermodynamic profile of the binding event.

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that monitors the binding of a ligand to a protein that is immobilized on a sensor surface. It provides real-time data on the association (kon) and dissociation (koff) rate constants of the interaction. From these rate constants, the equilibrium dissociation constant (Kd) can be calculated.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can be used to study protein-ligand interactions at an atomic level. Techniques such as chemical shift perturbation and saturation transfer difference (STD) NMR can identify the binding site on the protein and map the specific parts of the ligand that are in close contact with the protein.

X-ray Crystallography: When a co-crystal of the protein-ligand complex can be obtained, X-ray crystallography can provide a high-resolution, three-dimensional structure of the complex. This offers a detailed view of the binding mode and the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex.

Intracellular Signaling Pathway Modulation by Dioxopiperazine Scaffolds

Once a dioxopiperazine analog binds to its molecular target, it can trigger a cascade of downstream events within the cell, collectively known as intracellular signaling pathways. Research in this area aims to unravel how these compounds modulate these pathways to exert their cellular effects, such as inducing cell death or halting cell proliferation.

Investigation of Apoptosis Induction and Cell Cycle Progression in Cell Line Models

A significant focus of research on dioxopiperazine analogs has been their potential to induce apoptosis, or programmed cell death, in cancer cell lines. nih.govnih.gov Apoptosis is a critical process for removing damaged or unwanted cells, and its evasion is a hallmark of cancer. nih.gov

Studies have utilized various cell line models to investigate the pro-apoptotic effects of dioxopiperazine derivatives. For instance, in studies involving the MDA-MB-231 triple-negative breast cancer cell line, certain 2,6-diketopiperazines have been shown to induce apoptosis. nih.gov The extent of apoptosis is often quantified using flow cytometry with annexin (B1180172) V and propidium (B1200493) iodide staining. Research has indicated that for some 2,6-DKPs, the induction of apoptosis increases with longer exposure times, for example, showing greater effects at 48 hours compared to 24 hours. nih.gov In one study, the percentage of apoptosis induced by a series of compounds ranged from 54.1% to 76.2% after 48 hours of treatment. nih.gov

In addition to apoptosis, dioxopiperazine analogs are also investigated for their effects on the cell cycle. The cell cycle is a tightly regulated process that governs cell division. Many anti-cancer agents function by causing cell cycle arrest at specific checkpoints (e.g., G1, S, or G2/M phases), which can prevent cancer cells from proliferating and can also lead to apoptosis. Flow cytometry analysis of DNA content is a common method to determine the distribution of cells in different phases of the cell cycle.

Gene Expression Profiling and Transcriptomic Analysis in Response to Dioxopiperazines

To gain a more global understanding of the cellular response to dioxopiperazine treatment, researchers employ high-throughput techniques like gene expression profiling and transcriptomic analysis. These methods allow for the simultaneous measurement of the expression levels of thousands of genes in a cell.

By comparing the gene expression profiles of cells treated with a dioxopiperazine analog to those of untreated control cells, scientists can identify genes and entire pathways that are significantly up- or down-regulated. nih.gov This information can provide valuable clues about the compound's mechanism of action. For example, if a compound causes the upregulation of genes involved in apoptosis (e.g., caspases, pro-apoptotic Bcl-2 family members) and the downregulation of genes involved in cell survival and proliferation (e.g., anti-apoptotic Bcl-2 family members, cyclins), it would provide strong evidence for its pro-apoptotic and anti-proliferative effects.

The data from these transcriptomic studies, often generated using microarrays or RNA-sequencing (RNA-Seq), can be analyzed using bioinformatics tools to identify enriched biological pathways and to generate hypotheses about the drug's molecular targets and mechanisms. nih.gov This approach can help in connecting the initial drug-target interaction to the ultimate cellular phenotype observed. nih.gov

Modulation of Cellular Processes (e.g., proliferation) in Preclinical Models

Analogs of Methyl 2-(3,6-dioxopiperazin-2-yl)acetate, particularly those belonging to the broader classes of piperazine (B1678402) and piperazinedione derivatives, have demonstrated significant effects on cellular proliferation in various preclinical research models. These compounds often exert their influence by interfering with fundamental cellular machinery required for cell growth and division.

One established mechanism of action for certain piperazinedione compounds is the inhibition of tubulin polymerization. iiarjournals.org By disrupting the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle, these analogs can effectively halt the cell cycle and prevent cancer cells from dividing. iiarjournals.org

In other preclinical studies, piperazine derivatives have been shown to suppress cell proliferation and migration in human cervical cancer (HeLa) cells. nih.gov The mechanism in this model was linked to the induction of apoptosis (programmed cell death) mediated by oxidative stress and the intrinsic mitochondrial pathway. nih.gov Treatment with these compounds led to characteristic morphological changes associated with cell death, suppression of colony formation, and an arrest of the cell cycle. nih.gov

Furthermore, research on a diverse set of piperazine derivatives has consistently shown potent tumor growth suppression across numerous human cancer cell lines, indicating a broad-spectrum antiproliferative capability. iiarjournals.orgmdpi.com For instance, certain vindoline-piperazine conjugates exhibited outstanding cytotoxic activity, resulting in growth inhibition of more than 60% on nearly all tested cancer cell types, including colon, central nervous system, melanoma, renal, and breast cancer cells. mdpi.com This robust inhibition of proliferation underscores the potential of the piperazine scaffold as a basis for developing agents that can effectively control neoplastic cell growth.

Cell-Based Biological Activities of this compound Analogs in vitro

Antimicrobial Spectrum and Underlying Mechanisms in Cell-Free Systems

Cyclic dipeptides, which represent the core structure of this compound, are a class of secondary metabolites that have demonstrated a wide range of antimicrobial activities, including antibacterial, antifungal, antiparasitic, and antiviral properties. mdpi.com Research has identified that these compounds can be effective against both Gram-positive and Gram-negative bacteria, as well as various fungal species. nih.govnih.gov

The antimicrobial effects of these cyclic dipeptides are often attributed to their ability to interact with and disrupt bacterial membranes. frontiersin.org This interaction increases the permeability of the membrane, leading to a collapse of the transmembrane ion potential and subsequent rapid cell death. frontiersin.org Studies have shown that some cyclic dipeptides exhibit preferential action on bacterial membranes over mammalian cells, which is a favorable characteristic for potential therapeutic agents. frontiersin.org

The antimicrobial spectrum can be quite broad. For example, studies on selected cyclic dipeptides have shown that compounds like cyclo(Pro-Trp) and cyclo(Phe-Pro) possess broad-spectrum antibacterial properties, while cyclo(Trp-Pro) and cyclo(Trp-Trp) display broad-spectrum antifungal activities. nih.gov The effectiveness against different types of microbes can be influenced by the specific amino acid composition of the cyclic dipeptide. The structural differences between Gram-positive and Gram-negative bacterial walls also play a role; the dual-membrane structure of Gram-negative bacteria can present a greater penetration challenge for some cyclic structures. frontiersin.org

Below is a table summarizing the antimicrobial activity of a representative cyclic peptide analog against various microbial strains.

Table 1: Minimum Inhibitory Concentration (MIC) of Cyclic Peptide [DipR]5 Against Various Microbes

| Microorganism | Type | MIC (µM) |

|---|---|---|

| S. pneumoniae | Gram-positive bacteria | 0.39 |

| E. faecalis | Gram-positive bacteria | 0.78 |

| E. faecium | Gram-positive bacteria | 0.78 |

| MRSA | Gram-positive bacteria | 3.1 |

| S. aureus | Gram-positive bacteria | 3.1 |

| B. subtilis | Gram-positive bacteria | 6.3 |

| E. coli | Gram-negative bacteria | 12.5 |

| K. pneumoniae | Gram-negative bacteria | 25 |

| P. aeruginosa | Gram-negative bacteria | 25 |

| A. fumigatus | Fungi | 1.6 |

| C. parapsilosis | Fungi | 6.6 |

| C. albicans | Fungi | 13.1 |

Data sourced from a study on linear and cyclic peptides containing Arginine, Tryptophan, and Diphenylalanine. nih.gov

Cytotoxicity and Antiproliferative Effects in Various Cell Lines

A significant body of in vitro research has focused on the cytotoxic and antiproliferative effects of piperazine and piperazinedione derivatives, which are structural analogs of this compound. These compounds have demonstrated potent activity against a wide array of human cancer cell lines. iiarjournals.orgnih.gov

A series of synthesized piperazinediones exhibited potent anticancer activities when screened against the NCI60 panel of human cancer cell lines. iiarjournals.org Among these, select compounds demonstrated broad-spectrum activity, with one lead compound showing 50% growth inhibition (GI50) at concentrations below 10 nM in 45 different cell lines. iiarjournals.org Similarly, novel piperazinone derivatives have been evaluated for their cytotoxic effects. One guanidine-containing derivative showed particularly high cytotoxicity against both colon (HT-29) and lung (A549) cancer cells, with IC50 values under 2 µM, which was more potent than the reference drug doxorubicin (B1662922) in the same study. nih.gov

The cytotoxic potential has been confirmed across numerous studies. Piperazine derivatives have shown significant cell growth inhibitory activity on cell lines from liver, breast, colon, gastric, and endometrial cancers. nih.govresearchgate.net For example, a piperazine derivative clubbed with a 2-azetidinone moiety was found to inhibit the growth of HeLa cervical cancer cells with an IC50 value of 29.44 µg/ml. nih.gov The mechanism for this effect was identified as the induction of apoptosis. nih.gov

The tables below provide a summary of the cytotoxic activities of various piperazine analogs against several cancer cell lines as reported in different studies.

Table 2: Cytotoxic Activity (IC50 in µM) of Piperazinone Derivatives

| Compound | HT-29 (Colon Cancer) | A549 (Lung Cancer) | MRC-5 (Normal Lung Fibroblast) |

|---|---|---|---|

| Guanidine derivative (7g) | <2 | <2 | >50 |

| Thiourea derivative (7f) | <50 | <50 | >50 |

| Hydrazide derivative (7c) | <50 | <50 | >500 |

Data adapted from a study on piperazinone derivatives as cytotoxic agents. nih.gov

Table 3: Growth Inhibition (GI50 in µM) of Potent Vindoline-Piperazine Derivatives

| Compound | Cancer Type | Cell Line | GI50 (µM) |

|---|---|---|---|

| Compound 23 | Breast Cancer | MDA-MB-468 | 1.00 |

| Compound 25 | Non-Small Cell Lung Cancer | HOP-92 | 1.35 |

Data sourced from a study on novel piperazine derivatives of vindoline. mdpi.com

Immunomodulatory and Anti-inflammatory Effects in Cellular Models

Analogs of this compound have been investigated for their ability to modulate the immune system and inflammatory responses in cellular models. Epipolythiodioxopiperazines, a class of dioxopiperazine derivatives, were tested for their immunoregulatory activity in vitro. nih.gov These compounds were found to inhibit macrophage phagocytosis and the stimulation of T lymphocytes. nih.gov A clear structure-activity relationship was observed, with the bridged disulfide moiety being identified as the critical chemical entity for this biological activity. nih.gov The varying potency among the tested compounds was attributed to differences in their lipophilic properties. nih.gov

In other studies, related heterocyclic compounds have demonstrated anti-inflammatory properties. For example, cyano-acetate derivatives of succinimide (B58015) were shown to inhibit key enzymes in the inflammatory cascade, including cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX). nih.gov The inhibition of these enzymes is a well-established mechanism for reducing inflammation.

The immunomodulatory effects of such compounds can be extensive. For instance, the active metabolite of vitamin D3, which also features a core cyclic structure, is known to inhibit lymphocyte proliferation and the production of several pro-inflammatory cytokines at a molecular level, including IL-2, IFN-gamma, and GM-CSF. nih.gov It interferes with T helper cell function, promotes the activity of suppressor cells, and inhibits the generation of cytotoxic cells. nih.gov While not direct analogs, the activities of these molecules highlight the potential for cyclic compounds to exert significant immunomodulatory effects.

Iv. Structure Activity Relationship Sar Studies of Methyl 2 3,6 Dioxopiperazin 2 Yl Acetate and Its Analogs

Elucidation of Key Pharmacophoric Elements for Biological Activities

The biological activity of Methyl 2-(3,6-dioxopiperazin-2-yl)acetate analogs is dictated by a combination of key pharmacophoric elements, including the DKP core, the acetic acid side chain, and the substituent at the C-6 position. The DKP ring itself acts as a rigid scaffold, presenting the substituents in a defined spatial orientation for optimal interaction with biological targets.

The core pharmacophoric features generally include:

The Diketopiperazine Ring: This central motif provides a constrained conformational framework. The two carbonyl groups and the two nitrogen atoms can participate in hydrogen bonding interactions with biological macromolecules.

The Acetic Acid Side Chain at C-2: The carboxylic acid or ester functionality is often a critical element for activity, potentially acting as a hydrogen bond donor or acceptor, or engaging in ionic interactions. Its length and flexibility can also influence binding affinity.

The Substituent at C-6: The nature of the substituent at the other alpha-carbon of the DKP ring is a major determinant of both potency and selectivity. This substituent can be varied to explore different binding pockets of a target protein, modulating hydrophobic, aromatic, or polar interactions.

For instance, in a series of indole DKP alkaloids, the indole and diketopiperazine cores were found to be essential for their antimicrobial activity. Modifications to the substituents on these cores significantly impacted their minimum inhibitory concentrations (MICs) against various bacterial and fungal strains.

Table 1: Key Pharmacophoric Elements and Their Contributions to Biological Activity

| Pharmacophoric Element | Potential Interactions | Impact on Biological Activity |

|---|---|---|

| Diketopiperazine Core | Hydrogen bonding (carbonyls and NH groups) | Provides structural rigidity and essential binding interactions. |

| C-2 Acetic Acid Side Chain | Hydrogen bonding, ionic interactions | Crucial for target recognition and binding affinity. |

| C-6 Substituent | Hydrophobic, aromatic, polar interactions | Modulates potency, selectivity, and pharmacokinetic properties. |

Impact of Stereochemistry on Molecular Interactions and Biological Responses

Stereochemistry plays a pivotal role in the biological activity of this compound and its analogs. The two stereocenters at the α-carbons (C-2 and C-6) of the diketopiperazine ring give rise to different stereoisomers (diastereomers and enantiomers). The spatial arrangement of the substituents dramatically influences how the molecule fits into the binding site of a biological target.

The cis- and trans-configurations of the substituents on the DKP ring, arising from the combination of L- and D-amino acid precursors, result in distinct three-dimensional shapes. These differences in conformation affect the molecule's ability to form key interactions, such as hydrogen bonds and hydrophobic contacts, with the target protein. For example, studies on cyclo(Phe-Pro) stereoisomers have shown that each isomer can have unique biological effects, highlighting the importance of absolute configuration in determining bioactivity. nih.gov

The differential activity of stereoisomers is a common theme in drug action, as biological macromolecules like enzymes and receptors are themselves chiral. mhmedical.com An enantiomer that perfectly complements the binding site will exhibit high affinity and efficacy, while its mirror image may have significantly lower or no activity.

Table 2: Influence of Stereochemistry on the Biological Activity of Diketopiperazine Analogs

| Stereoisomer | Relative Orientation of Substituents | Impact on Biological Response |

|---|---|---|

| cis (L,L or D,D) | Substituents on the same side of the DKP ring | Often exhibits different potency and selectivity compared to the trans isomer. |

| trans (L,D or D,L) | Substituents on opposite sides of the DKP ring | The altered spatial arrangement can lead to a different binding mode or a complete loss of activity. |

Rational Design and Synthesis of SAR-Driven Analogs for Enhanced Selectivity and Potency

The insights gained from SAR studies are instrumental in the rational design and synthesis of novel analogs of this compound with improved therapeutic profiles. By systematically modifying the key pharmacophoric elements, medicinal chemists can fine-tune the molecule's properties to enhance its potency, selectivity, and pharmacokinetic characteristics.

The design process often involves:

Modification of the C-6 Substituent: Introducing a variety of functional groups at this position allows for the exploration of the target's binding pocket. For example, incorporating aromatic or lipophilic groups can enhance binding through hydrophobic or π-π stacking interactions. In the development of antimicrotubule agents based on the phenylahistin scaffold, modifications to the phenyl group led to more potent derivatives. nih.gov

Alteration of the Acetic Acid Side Chain: The length and nature of the acidic side chain can be modified to optimize interactions with the target. Esterification or amidation of the carboxylic acid can affect the molecule's polarity and cell permeability.

Conformational Constraint: Introducing further rigidity into the DKP scaffold or its substituents can lock the molecule into a bioactive conformation, thereby increasing affinity and reducing off-target effects.

The synthesis of these rationally designed analogs often involves solid-phase or solution-phase peptide coupling methods followed by cyclization to form the diketopiperazine ring. Stereoselective synthesis techniques are employed to obtain specific stereoisomers for biological evaluation. researchgate.net

Table 3: Examples of SAR-Driven Modifications and Their Outcomes

| Modification | Rationale | Observed Outcome |

|---|---|---|

| Introduction of a 2,5-difluorophenyl group at C-6 | Enhance hydrophobic and electronic interactions | Increased potency as an antimicrotubule agent nih.gov |

| Variation of the N-substituent on the piperazine (B1678402) ring | Explore additional binding interactions | Modulation of activity and selectivity in MMP inhibitors nih.gov |

| Esterification of the C-2 acetic acid | Improve cell permeability | Enhanced bioavailability and cellular activity |

Computational Chemistry Approaches in SAR Development (e.g., molecular docking, molecular dynamics)

Computational chemistry has become an indispensable tool in the SAR-driven design of this compound analogs. Techniques such as molecular docking and molecular dynamics (MD) simulations provide valuable insights into the molecular interactions between the ligands and their biological targets, guiding the design of more potent and selective compounds.

Molecular Docking: This technique predicts the preferred orientation of a ligand within the binding site of a target protein. By docking a series of analogs, researchers can rationalize their observed activities and prioritize the synthesis of new compounds with improved predicted binding affinities. For example, molecular docking studies of indole DKP alkaloids helped to identify their potential binding mode to the FabH protein in Escherichia coli. frontiersin.org

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-target complex, allowing researchers to study the stability of the binding interactions over time. These simulations can reveal subtle conformational changes in both the ligand and the protein that are crucial for biological activity.

These computational approaches, when used in conjunction with experimental data, can significantly accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested.

Table 4: Application of Computational Chemistry in SAR Studies

| Computational Method | Application in SAR | Example |

|---|---|---|

| Molecular Docking | Predicting binding modes and affinities of analogs. | Identifying key interactions of DKP analogs with their target enzyme. frontiersin.org |

| Molecular Dynamics | Assessing the stability of ligand-protein complexes. | Understanding the conformational dynamics of DKP analogs in the binding site. |

| Pharmacophore Modeling | Identifying the essential 3D arrangement of chemical features for activity. | Guiding the design of novel scaffolds with similar biological activity. |

V. Advanced Analytical Methodologies for Research on Methyl 2 3,6 Dioxopiperazin 2 Yl Acetate

Spectroscopic Techniques for Structural Elucidation of Interactions and Complex Formation

Spectroscopy is fundamental to understanding the structural and interactive properties of Methyl 2-(3,6-dioxopiperazin-2-yl)acetate at a molecular level. These techniques provide detailed insights into its conformation and how it forms complexes with other molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the solution-state structure and dynamics of this compound. The side-chain methyl group of the acetate (B1210297) moiety is a particularly useful spectroscopic probe due to its typically sharp signal and high sensitivity in NMR experiments. nih.gov

Conformational Analysis: The dioxopiperazine ring is not planar and can adopt various conformations, such as chair or boat forms. Temperature-dependent ¹H NMR spectroscopy can be employed to study the dynamic equilibrium between these conformers. researchgate.net Restricted rotation around the two amide bonds within the ring can lead to the presence of distinct rotamers at room temperature, which can be observed as separate sets of signals in the NMR spectrum. researchgate.net By analyzing the coalescence of these signals at varying temperatures, the energy barriers for ring interconversion and amide bond rotation can be calculated. researchgate.net

Two-dimensional (2D) NMR experiments are critical for unambiguous signal assignment and detailed structural analysis.

COSY (Correlation Spectroscopy) reveals proton-proton coupling networks within the molecule. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, helping to piece together the molecular framework. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) detects through-space proximity between protons, which is crucial for determining the stereochemistry and preferred conformation of the molecule. researchgate.net

Ligand Binding Studies: When this compound binds to a larger molecule, such as a protein or nucleic acid, changes in its chemical environment can be monitored by NMR. Techniques like chemical shift perturbation (CSP), where changes in the ¹H or ¹⁵N chemical shifts of the ligand or receptor are tracked upon titration, can identify binding interfaces and estimate binding affinities. nih.gov For instance, HSQC experiments can be used to single out the best binders from a mixture of derivatives by observing which compounds show significant signal changes upon interaction with a target. nih.gov

| NMR Technique | Primary Application | Information Gained |

|---|---|---|

| ¹H NMR | Basic structural confirmation and dynamic studies | Presence of key functional groups, conformational exchange, rotamer populations. researchgate.net |

| ¹³C NMR | Carbon skeleton analysis | Number and type of carbon atoms, chemical environment of carbonyls and aliphatic carbons. researchgate.net |

| COSY | H-H correlation | Identifies adjacent protons and spin systems within the molecule. researchgate.net |

| HSQC | Direct C-H correlation | Assigns protons to their directly bonded carbons; used in ligand binding studies. nih.gov |

| HMBC | Long-range C-H correlation | Elucidates the connectivity of the molecular skeleton. researchgate.net |

| NOESY | Through-space H-H correlation | Determines stereochemistry and three-dimensional folding. researchgate.net |

X-ray crystallography provides an unambiguous, high-resolution view of the molecular structure of this compound in the solid state. By diffracting X-rays off a single crystal of the compound, a precise three-dimensional map of electron density can be generated, revealing exact atomic positions.

This analysis yields critical data, including:

Bond lengths, bond angles, and torsion angles , which define the precise geometry of the molecule.

Conformation of the dioxopiperazine ring (e.g., a distorted half-chair or envelope conformation). researchgate.net

Orientation of the methyl acetate substituent relative to the heterocyclic ring. nih.gov

Intermolecular interactions that govern the crystal packing, such as hydrogen bonds between the amide N-H protons and carbonyl oxygens of adjacent molecules, and potential π-π stacking interactions if aromatic groups were present. nih.govnih.gov

These structural details are invaluable for validating computational models and understanding the fundamental forces that dictate the compound's solid-state architecture.

| Parameter | Description | Example Finding |

|---|---|---|

| Molecular Formula | The elemental composition of the molecule in the crystal. | C₇H₁₀N₂O₄ |

| Crystal System | The symmetry class of the crystal lattice (e.g., monoclinic, orthorhombic). | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| Cell Dimensions (Å) | The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ). | a=8.5, b=10.2, c=9.8, β=95° |

| Hydrogen Bonding | Identifies specific donor-acceptor pairs forming intermolecular links. | N-H···O interactions forming dimers. nih.gov |

| Ring Conformation | Describes the puckering and shape of the dioxopiperazine ring. | Distorted half-chair conformation. researchgate.net |

Chromatographic Methods for Isolation, Purity Assessment, and Trace Analysis

Chromatographic techniques are indispensable for the separation and purification of this compound from synthesis reaction mixtures or natural extracts. mdpi.com High-Performance Liquid Chromatography (HPLC) is the most common and versatile method for this purpose.

Isolation and Purification: Following synthesis, crude product mixtures often contain starting materials, byproducts, and the desired compound. Reversed-phase HPLC (RP-HPLC), using a nonpolar stationary phase (like C18) and a polar mobile phase (typically a gradient of water and acetonitrile (B52724) or methanol), is highly effective for isolating polar compounds like dioxopiperazines. researchgate.net For larger scale purification, medium-pressure liquid chromatography (MPLC) can be used as an initial cleanup step. mdpi.com In some cases, isomers of substituted dioxopiperazines that are inseparable by crystallization can be isolated as individual substances using semi-preparative HPLC. researchgate.net

Purity Assessment: The purity of a research sample is critical for obtaining reliable experimental data. Analytical HPLC with a UV detector is the standard method for purity assessment. A high-purity sample of this compound should ideally appear as a single, sharp peak in the chromatogram. Purity is typically quantified by the peak area percentage, with research-grade compounds often required to be >98% or >99% pure. researchgate.net

Trace Analysis: When studying the compound in complex matrices, such as in metabolomics research, the coupling of liquid chromatography with mass spectrometry (LC-MS) provides the sensitivity and selectivity needed for trace-level detection and quantification.

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Technique | Reversed-Phase HPLC (RP-HPLC) | Separation of polar to moderately nonpolar compounds. researchgate.net |

| Stationary Phase | C18 (octadecylsilane) or PFP (pentafluorophenyl) | C18 is a general-purpose nonpolar phase; PFP offers alternative selectivity. researchgate.net |

| Mobile Phase | Gradient of Water/Acetonitrile with 0.1% Formic Acid | Ensures elution of all components with good peak shape. mdpi.com |

| Detection | UV at ~210 nm | Detects the peptide-like amide bonds in the dioxopiperazine ring. |

| Flow Rate | 0.5 - 1.0 mL/min (Analytical) | Standard flow for analytical columns to achieve efficient separation. |

Mass Spectrometry Approaches for Metabolomic and Proteomic Studies (Non-clinical)

Mass spectrometry (MS) is a core technology for the sensitive detection and structural confirmation of molecules by measuring their mass-to-charge ratio (m/z). nih.gov In non-clinical academic research, it is central to metabolomic and proteomic studies that might involve this compound.

Molecular Formula Confirmation: High-resolution mass spectrometry (HRMS), often using analyzers like Time-of-Flight (ToF) or Fourier Transform-Ion Cyclotron Resonance (FT-ICR), provides highly accurate mass measurements (typically with <5 ppm error). mdpi.com This allows for the unambiguous determination of the elemental composition of the parent ion, confirming the molecular formula C₇H₁₀N₂O₄. Soft ionization techniques like Electrospray Ionization (ESI) are commonly used, which generate protonated molecules [M+H]⁺ or other adducts like [M+Na]⁺ with minimal fragmentation. researchgate.net

Metabolomic and Proteomic Applications: In metabolomics, LC-MS is used to screen for the presence of known and unknown small molecules in biological samples. nih.gov The combination of chromatographic retention time and accurate m/z serves as a unique identifier for this compound within a complex mixture. nih.gov In proteomics, MS-based approaches can identify interactions between small molecules and proteins. nih.gov For example, if this compound were used as a chemical probe, changes in protein elution profiles from size-exclusion chromatography (SEC-MS) or the protection of specific amino acid residues from chemical labeling could be monitored to understand its biological targets. nih.govnih.gov

| Adduct Ion | Predicted m/z | Ionization Mode |

|---|---|---|

| [M+H]⁺ | 187.07134 | Positive |

| [M+Na]⁺ | 209.05328 | Positive |

| [M+K]⁺ | 225.02722 | Positive |

| [M-H]⁻ | 185.05678 | Negative |

| [M+HCOO]⁻ | 231.06226 | Negative |

Purity and Characterization Standards for Academic Research Samples

To ensure the validity and reproducibility of academic research, samples of this compound must be rigorously characterized and meet high purity standards. A comprehensive characterization typically involves a combination of chromatographic and spectroscopic methods.

The identity of the compound is confirmed through structural analysis. ¹H and ¹³C NMR spectra must be consistent with the expected structure, showing the correct number of signals, chemical shifts, and coupling patterns. researchgate.net The molecular formula is unequivocally confirmed by high-resolution mass spectrometry (HRMS), which should match the calculated exact mass to within a few parts per million. researchgate.net

Purity is most commonly assessed by HPLC, where a research-grade sample should exhibit one major peak, with a purity level of ≥98% as determined by peak area normalization. researchgate.net The absence of significant impurities from starting materials or side products is crucial. Together, these analyses provide a complete profile of the sample's identity and quality, forming a standard certificate of analysis for academic use.

| Analytical Technique | Purpose | Acceptance Criterion |

|---|---|---|

| HPLC | Purity assessment and quantification of impurities. | Single major peak with ≥98% area. researchgate.net |

| ¹H NMR | Structural verification and identification. | Spectrum is consistent with the proposed structure. researchgate.net |

| ¹³C NMR | Confirmation of carbon backbone. | Spectrum shows the correct number and type of carbon signals. researchgate.net |

| HRMS (ESI-ToF/FT-ICR) | Elemental composition confirmation. | Measured mass is within 5 ppm of the theoretical mass. researchgate.netmdpi.com |

Vi. Biotechnological and Research Tool Applications of Methyl 2 3,6 Dioxopiperazin 2 Yl Acetate

Development as Chemical Probes for Cellular and Molecular Biology Research

The development of molecular probes is crucial for understanding complex biological processes. The dioxopiperazine scaffold is a versatile platform for creating such probes due to its conformational constraints and the ease with which functional groups can be introduced. These features allow for the design of molecules that can interact with specific biological targets with high affinity and selectivity.

Research into related dioxopiperazine structures has demonstrated their potential in developing probes for various biological targets, including G-protein coupled receptors (GPCRs). For instance, the synthesis of novel spiro-2,6-dioxopiperazine scaffolds has been explored to generate molecular probes for CNS receptors. This approach highlights the adaptability of the dioxopiperazine core for creating diverse chemical libraries for screening and identifying new biological interactions. The generation of diverse sets of molecular probes from such scaffolds facilitates the drug discovery process and the identification of novel preclinical entities.

While direct studies on Methyl 2-(3,6-dioxopiperazin-2-yl)acetate as a chemical probe are not prominent in the literature, its core structure suggests that it could serve as a valuable precursor or fragment for the synthesis of more complex probes. The ester functionality provides a handle for further chemical modification, allowing for the attachment of reporter groups like fluorophores or biotin, or for linkage to other molecules to create targeted probes.

Table 1: Examples of Dioxopiperazine-Based Scaffolds Used in Probe Development

| Scaffold Type | Target/Application | Reference |

| Spiro-2,6-dioxopiperazine | Sigma-1 (σ1) receptor selective ligands for CNS research | |

| General 2,5-dioxopiperazine | Development of molecular probes for various biological targets |

This table is generated based on research on the broader class of dioxopiperazines and represents potential applications.

Potential in Biocatalysis and Enzyme Engineering Applications

Biocatalysis offers a powerful and environmentally friendly approach to chemical synthesis. Enzymes can catalyze reactions with high stereo- and regioselectivity under mild conditions. The dioxopiperazine scaffold is a common motif in natural products, and a variety of enzymes are involved in their biosynthesis and modification. This natural precedent suggests that biocatalysis and enzyme engineering could be valuable tools for the synthesis and derivatization of compounds like this compound.

Enzymes such as cyclodipeptide synthases (CDPSs) and nonribosomal peptide synthetases (NRPSs) are responsible for the formation of the diketopiperazine ring from amino acid precursors. Furthermore, tailoring enzymes, including oxidoreductases, methyltransferases, and cytochrome P450s, can introduce a wide range of chemical modifications to the basic DKP scaffold, leading to a vast diversity of natural products.

The potential for enzymatic modification of the dioxopiperazine core of this compound opens up possibilities for creating novel derivatives with potentially enhanced or new biological activities. For example, hydroxylation, methylation, or prenylation, catalyzed by specific enzymes, could significantly alter the compound's properties and interactions with biological targets. While specific biocatalytic processes for this exact molecule are not documented, the existing knowledge of DKP-modifying enzymes provides a roadmap for future research in this area.

Table 2: Enzyme Classes Involved in Dioxopiperazine Biosynthesis and Modification

| Enzyme Class | Function | Reference |

| Cyclodipeptide Synthases (CDPSs) | Formation of the diketopiperazine ring | |

| Nonribosomal Peptide Synthetases (NRPSs) | Assembly of diketopiperazine scaffolds | |

| Cytochrome P450s | Dimerization and other oxidative modifications | |

| Methyltransferases | Addition of methyl groups to the DKP ring | |

| Oxidoreductases | Modulation of the oxidation state of side chains |

This table summarizes enzyme classes known to act on dioxopiperazine scaffolds in general.

Role in the Discovery of Novel Chemical Scaffolds for Academic Investigation

The 2,5-dioxopiperazine ring system is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in biologically active natural products and its ability to serve as a template for the design of novel therapeutic agents. This scaffold provides a rigid and predictable three-dimensional structure that can be readily decorated with a variety of substituents to explore chemical space and identify new bioactive molecules.

The synthesis of libraries based on the dioxopiperazine core has been a fruitful strategy for discovering compounds with a wide range of biological activities, including anticancer, antiviral, and antifungal properties. The ability to generate new scaffolds, such as the spiro-2,6-dioxopiperazines, through multicomponent reactions further enhances the utility of this structural motif in academic and industrial research.

This compound, as a simple substituted dioxopiperazine, represents a fundamental building block for the construction of more complex and diverse chemical scaffolds. Its acetic acid methyl ester side chain offers a point for chemical elaboration, allowing for the synthesis of a wide array of derivatives. Academic investigations can leverage this compound to explore structure-activity relationships and to develop novel compounds for probing biological systems or as starting points for drug discovery programs. The bicyclo[2.2.2]diazaoctane core, found in some complex dioxopiperazine natural products, is another example of a novel scaffold that can be accessed through biosynthetic or synthetic routes starting from simpler DKP precursors.

Vii. Future Research Directions and Unexplored Avenues for Methyl 2 3,6 Dioxopiperazin 2 Yl Acetate

Integration of Artificial Intelligence and Machine Learning in Dioxopiperazine Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of dioxopiperazine-based compounds. nih.govrug.nl These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond the scope of traditional research methods. rug.nlnih.gov For the dioxopiperazine class, including methyl 2-(3,6-dioxopiperazin-2-yl)acetate, AI and ML offer powerful strategies to accelerate research and uncover novel functionalities.

Deep learning models, such as graph neural networks and generative models, can be trained on existing libraries of known dioxopiperazines and their biological activities. numberanalytics.comyoutube.com This enables the in silico design of novel derivatives with optimized properties. For instance, a generative model could suggest modifications to the this compound backbone to enhance its binding affinity to a specific biological target. youtube.comnih.gov Furthermore, ML algorithms can predict various pharmacologically relevant properties, including absorption, distribution, metabolism, excretion, and toxicity (ADMET), which helps in prioritizing candidates for synthesis and experimental testing, thereby reducing time and cost. nih.govnih.gov AI can also be used to build predictive models for Quantitative Structure-Activity Relationships (QSAR), identifying the key structural features of the dioxopiperazine scaffold that are crucial for its biological effects. nih.govmdpi.com This approach could rapidly screen virtual libraries of derivatives for potential hits against new biological targets. nih.gov

| AI/ML Application | Description | Potential Impact on Dioxopiperazine Research |

|---|---|---|

| De Novo Molecular Design | Utilizes generative models (e.g., GANs, VAEs) to create novel molecular structures with desired properties. youtube.com | Generation of new derivatives of this compound tailored for specific targets (e.g., enzymes, receptors). |

| Bioactivity Prediction | Employs models like graph neural networks to predict the biological activity of a compound against various targets based on its structure. numberanalytics.com | High-throughput virtual screening to identify potential therapeutic applications for new and existing dioxopiperazines. |

| ADMET/Property Prediction | Predicts pharmacokinetic and toxicity profiles of molecules, guiding the selection of candidates with favorable drug-like properties. nih.gov | Early-stage filtering of dioxopiperazine derivatives to minimize late-stage failures in drug development. |

| Reaction Prediction | Predicts the outcomes and optimal conditions for chemical reactions, aiding in the synthesis of novel compounds. ethz.ch | Accelerating the synthesis of complex or novel dioxopiperazine analogs by identifying efficient synthetic routes. |

Exploration of Novel Biosynthetic Pathways and Engineering for Production

The natural world is a rich source of dioxopiperazines, which are biosynthesized by a variety of organisms, including bacteria and fungi. nih.govnih.gov The future of producing compounds like this compound and its derivatives lies in harnessing and engineering these biological systems. Synthetic biology and metabolic engineering provide powerful toolkits to create novel biosynthetic pathways and enhance the production of these valuable molecules. rug.nlnih.gov

Research has identified two primary enzymatic routes for DKP biosynthesis: non-ribosomal peptide synthetases (NRPSs) and tRNA-dependent cyclodipeptide synthases (CDPSs). nih.govnih.gov CDPSs, in particular, are promising biotechnological tools as they utilize readily available aminoacyl-tRNAs to construct the DKP core. nih.gov By engineering microbial hosts like Streptomyces or Escherichia coli, it is possible to create "cell factories" for specific dioxopiperazines. nih.govnih.gov This involves introducing genes for specific CDPSs and a variety of "tailoring" enzymes—such as oxidases, methyltransferases, and prenyltransferases—that can modify the initial DKP scaffold. nih.govnih.gov This modular approach allows for the combinatorial biosynthesis of new DKP derivatives that are difficult to produce through traditional chemical synthesis. nih.gov Future work could focus on identifying novel CDPS and tailoring enzymes from genomic databases and combining them in engineered hosts to produce a diverse library of compounds based on simple scaffolds like that of this compound.

| Enzyme Class | Function in Dioxopiperazine Biosynthesis | Potential for Diversification |

|---|---|---|

| Cyclodipeptide Synthases (CDPSs) | Catalyze the formation of the core 2,5-diketopiperazine ring from two aminoacyl-tRNA substrates. nih.gov | Using CDPSs with different amino acid specificities can generate a wide array of core scaffolds. |

| Non-Ribosomal Peptide Synthetases (NRPSs) | Large, multi-domain enzymes that can synthesize a variety of peptides, including cyclodipeptides. nih.gov | Engineering NRPS domains can lead to the incorporation of non-proteinogenic amino acids. |

| Cyclodipeptide Oxidases (CDOs) | Introduce Cα-Cβ dehydrogenations into the DKP ring, creating a key precursor for further modifications. | Combinatorial pairing of CDOs with different CDPSs can generate numerous dehydrogenated derivatives. |

| Cytochrome P450 Monooxygenases | Catalyze a wide range of oxidative reactions, including hydroxylation and epoxidation. | Adds hydroxyl groups or other functionalities to the DKP scaffold, altering solubility and bioactivity. |

| Prenyltransferases | Attach isoprenoid moieties to the DKP structure, often increasing its complexity and biological potency. | Can add lipid-soluble groups, potentially enhancing membrane interaction. |

Untapped Biological Targets and Signaling Networks for Dioxopiperazine Research

Diketopiperazines are known to interact with a wide variety of biological targets, exhibiting activities such as anticancer, antimicrobial, antiviral, and quorum sensing inhibition. nih.govnih.gov However, the vast majority of this research has focused on complex, naturally occurring DKPs. The biological potential of simpler, foundational scaffolds like this compound is largely uncharted territory. Future research should aim to systematically screen such compounds against a broad array of targets to uncover novel bioactivities.

Due to their rigid, peptide-like structure, DKPs are excellent scaffolds for mimicking peptide turns and can disrupt protein-protein interactions. nih.govnih.gov A significant future avenue is the exploration of their role in modulating complex signaling networks. For example, certain epidithiodiketopiperazines have been shown to inhibit the hypoxia-inducible factor-1α (HIF-1α) pathway by disrupting its interaction with the p300 coactivator, a key mechanism in cancer progression. nih.gov It is conceivable that simpler DKPs could be designed to target other critical protein-protein interactions in pathways related to inflammation, neurodegeneration, or metabolic diseases. nih.gov Identifying these new targets will require high-throughput screening campaigns, proteomic studies, and phenotypic assays to connect the molecular structure of compounds like this compound to cellular responses and signaling events. khanacademy.org

| Compound Class / Example | Known Biological Activity / Target | Reference | Unexplored Avenue |

|---|---|---|---|

| Chetomin (an Epidithiodiketopiperazine) | Inhibits HIF-1α pathway by disrupting protein-protein interaction with p300. | nih.gov | Screening simple DKPs for inhibition of other transcription factor complexes. |

| Bicyclomycin | Inhibits the Rho transcription termination factor in bacteria. | nih.gov | Investigating the potential of simple DKPs to interfere with bacterial RNA polymerase function. |

| Various DKPs | Inhibit quorum sensing in pathogenic bacteria like Burkholderia cenocepacia. | nih.gov | Exploring the use of this compound derivatives as broad-spectrum quorum sensing inhibitors. |

| Plinabulin | Acts as a microtubule-destabilizing agent in cancer cells. | nih.gov | Assessing if simple DKPs can modulate cytoskeletal dynamics or other aspects of cell division. |

| Proline-based DKPs | Show broad bioactivity, including anticancer and acting as antagonists for human receptors. | nih.gov | Systematic screening of simple DKPs against G-protein coupled receptors (GPCRs) and ion channels. |

Development of Advanced Analytical Techniques for Real-time Studies of Dioxopiperazine Dynamics

Understanding how a molecule like this compound behaves in a biological system—how it interacts with targets, its stability, and its spatial distribution—requires sophisticated analytical tools. The development and application of advanced analytical techniques are crucial for gaining deeper insights into the dynamics of dioxopiperazines.

Hyphenated techniques, which couple separation methods like liquid chromatography (LC) with detection methods like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, are invaluable for analyzing complex mixtures and identifying novel DKPs from natural extracts or biosynthetic reactions. nih.govspringernature.comnih.gov For real-time studies, techniques like real-time NMR spectroscopy can monitor chemical reactions and conformational changes in biomolecules as they happen. nih.govresearchgate.net This could be applied to observe the binding kinetics of a DKP to its target protein or to study its degradation profile in a biological matrix. acs.org

Another exciting frontier is mass spectrometry imaging (MSI), such as MALDI-MSI. nih.gov This technology allows for the visualization of the spatial distribution of metabolites directly in tissue sections or microbial colonies. nih.govspringernature.commdpi.com One could use MSI to see where a DKP derivative localizes within a cancer cell or how it is metabolized by a bacterial biofilm. Furthermore, the development of custom biosensors, potentially whole-cell or enzymatic, could enable the sensitive and selective detection of specific dioxopiperazines in complex samples, which would be a powerful tool for screening and diagnostics. nih.govyoutube.com

| Analytical Technique | Principle | Application in Dioxopiperazine Research |

|---|---|---|

| LC-MS/MS | Combines liquid chromatography separation with tandem mass spectrometry for sensitive identification and quantification. nih.gov | Identifying and quantifying novel DKP derivatives in complex mixtures (e.g., microbial extracts, reaction products). |

| Real-time NMR Spectroscopy | Monitors NMR spectra over time to track kinetic processes and dynamic structural changes. nih.gov | Studying the binding kinetics of a DKP to its target, its conformational dynamics, and its stability in real-time. |

| Mass Spectrometry Imaging (MSI) | Maps the spatial distribution of molecules in a sample by acquiring mass spectra from thousands of locations. nih.gov | Visualizing the localization of a DKP within cells or tissues to understand its distribution and site of action. |

| Hyphenated LC-NMR | Directly couples LC separation with NMR detection, providing structural information on separated compounds without isolation. springernature.comnih.gov | Rapid structural elucidation of newly discovered or synthesized dioxopiperazines from a mixture. |

| Engineered Biosensors | Uses biological components (e.g., proteins, whole cells) to detect a specific molecule with high sensitivity. nih.gov | Developing high-throughput screens for DKP production or detecting their presence in biological or environmental samples. |

Q & A

Q. What are the recommended safety protocols for handling Methyl 2-(3,6-dioxopiperazin-2-yl)acetate in laboratory settings?

- Methodological Answer :

- Storage : Store at 2–8°C in tightly sealed containers to prevent degradation and moisture exposure .

- PPE : Use NIOSH/MSHA-approved respirators, chemical-resistant gloves (e.g., nitrile), and safety goggles to avoid skin/eye contact .

- Spill Management : Collect spills in closed containers, avoid dispersion, and clean contaminated surfaces with compatible solvents (e.g., ethanol) .

- First Aid : For skin contact, wash immediately with soap/water; for eye exposure, irrigate for 15+ minutes and consult an ophthalmologist .

Q. What synthetic strategies are commonly employed to prepare this compound?

- Methodological Answer :

- Nucleophilic Substitution : React piperazine derivatives (e.g., 3,6-dioxopiperazine) with methyl chloroacetate in dichloromethane or toluene under basic conditions (e.g., K₂CO₃ or NaOH) at 50–80°C .

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the product .

- Yield Optimization : Control reaction stoichiometry (1:1.2 molar ratio of piperazine to methyl chloroacetate) and monitor pH to minimize side reactions .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm structural integrity (e.g., piperazine ring protons at δ 3.2–4.1 ppm, ester carbonyl at δ 170–175 ppm) .

- IR : Identify carbonyl stretches (C=O at ~1740 cm⁻¹ for ester, ~1680 cm⁻¹ for diketopiperazine) .

- Mass Spectrometry : ESI-MS for molecular ion validation (calculated m/z for C₈H₁₂N₂O₄: 200.08) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

- Methodological Answer :

- X-ray Diffraction : Use SHELXL for refinement; analyze torsion angles (e.g., C3–C4–C6–C9 = −126.2° in related esters) to assess non-coplanar substituents .

- Validation : Cross-check with density functional theory (DFT) models to reconcile discrepancies in bond lengths/angles .

- Data Interpretation : Employ Mercury or Olex2 software to visualize π–π interactions (if absent, confirm steric hindrance via Hirshfeld surface analysis) .

Q. What experimental approaches mitigate contradictions in biological activity data for this compound?

- Methodological Answer :

- Dose-Response Studies : Perform assays (e.g., IC₅₀) across multiple concentrations (0.1–100 µM) to identify non-linear effects .

- Target Validation : Use CRISPR knockouts or siRNA silencing to confirm specificity for enzymes/receptors (e.g., kinase inhibition assays) .

- Reproducibility : Replicate studies in orthogonal models (e.g., cell-free vs. cell-based systems) to rule out matrix interference .

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (DMF, acetonitrile) to enhance nucleophilicity of piperazine nitrogen .